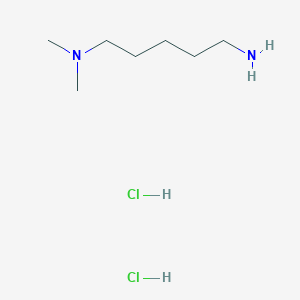![molecular formula C10H18N2O2 B6238788 tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 1932212-66-2](/img/no-structure.png)
tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate” belongs to the class of organic compounds known as azabicyclo[2.1.1]hexanes . These are organic compounds containing a bicyclic structure of a six-member ring and a two-member ring, where two of the ring junctions are nitrogen atoms .
Molecular Structure Analysis
The molecule contains a total of 31 bond(s). There are 15 non-H bond(s), 1 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 1 four-membered ring(s), 2 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 2 Pyrrolidine(s) .
Scientific Research Applications
Synthesis and Molecular Structure
Synthesis Techniques
Research efforts have been directed towards synthesizing cyclic amino acid esters through various methods, including intramolecular lactonization reactions. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate from corresponding ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt demonstrates a method for creating cyclic esters, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry. The structure was confirmed via single crystal X-ray diffraction analysis, highlighting the compound's bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring (T. Moriguchi et al., 2014).
Chiral Synthesis
Another focus is the chiral synthesis of compounds without using chiral catalysts or enzymes and without separation by chiral column chromatography. The synthesis of chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate illustrates the ability to produce chiral cyclic amino acid esters, with its exact structure determined via single crystal X-ray diffraction analysis. This compound also features a bicyclo[2.2.2]octane structure comprised of lactone and piperidine groups, showing potential for further applications in stereochemical studies (T. Moriguchi et al., 2014).
Applications in Peptidomimetics and Bioactive Molecules
Conformationally Constrained β-Amino Acid Precursors
Compounds like N-tert-butoxycarbonyl-5-syn-tert-butyldimethylsilyloxymethyl-2-azabicyclo[2.1.1]hexane serve as precursors to conformationally constrained β-amino acids. These precursors are valuable for forming oligomers with definite secondary structures, showing promise for the development of novel peptidomimetics (G. Krow et al., 2016).
Enantiomerically Pure Compounds for Drug Discovery
The scalable synthesis of enantiomerically pure compounds like tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate showcases advances in producing key intermediates for drug development. These compounds are synthesized through innovative routes starting from commercially available chiral lactones, highlighting their importance in creating bioactive molecules with specific stereochemical configurations (William Maton et al., 2010).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate involves the protection of the amine group, followed by the addition of a carboxylate group and the deprotection of the amine group. The bicyclic ring system is formed through a cyclization reaction.", "Starting Materials": [ "tert-butylamine", "ethyl chloroformate", "1,4-cyclohexadiene", "sodium hydride", "acetic acid", "ammonium chloride", "sodium bicarbonate", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butylamine with ethyl chloroformate in the presence of sodium hydride to form tert-butyl carbamate.", "Step 2: Addition of a carboxylate group by reacting tert-butyl carbamate with acetic acid and ammonium chloride to form tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate.", "Step 3: Deprotection of the amine group by reacting tert-butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate with sodium bicarbonate in methanol and diethyl ether to form the final product." ] } | |
CAS RN |
1932212-66-2 |
Molecular Formula |
C10H18N2O2 |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



